molecular formula C9H10BrNO3 B1409145 (6-Bromopyridin-3-yloxy)-acetic acid ethyl ester CAS No. 1835219-93-6

(6-Bromopyridin-3-yloxy)-acetic acid ethyl ester

Cat. No. B1409145
M. Wt: 260.08 g/mol
InChI Key: RDAHEEUGYILBQS-UHFFFAOYSA-N
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Description

“(6-Bromopyridin-3-yloxy)-acetic acid ethyl ester” is a chemical compound with the molecular formula C9H10BrNO3 . It has a molecular weight of approximately 260.08 g/mol.

Scientific Research Applications

Ligand Development for Metal Complexes

The research conducted by Zong et al. (2008) demonstrates the utility of related compounds in the development of ligands for metal complexes. They explored the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, highlighting its potential in promoting lower energy electronic absorption in metal complexes and offering a tether for anchoring the ligand to a semiconductor surface (R. Zong, Hui Zhou, R. Thummel, 2008).

Synthesis of Potential Anticancer Agents

Temple et al. (1983) conducted research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, investigating their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. This study illustrates the application of related compounds in the development of potential anticancer agents (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).

Flexible Polydendate Ligands

Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of flexible polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. Their work provides insights into the synthetic scope of asymmetric 5',6-disubstituted-2,2'-bipyridines in preparing multitopic ligands, demonstrating the versatility of related compounds in ligand synthesis (L. Charbonnière, N. Weibel, R. Ziessel, 2002).

Thiazolidin-4-ones Synthesis

Čačić et al. (2009) outlined the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, showcasing the application of related compounds in the synthesis of chemical entities that could be further explored for their biological activities (M. Čačić, M. Molnar, Tomislav Balić, N. Draca, Valentina Rajković, 2009).

Antimicrobial Activity Studies

Demirbas et al. (2004) researched the synthesis and antimicrobial activities of new triazole derivatives, utilizing acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring. This study exemplifies the exploration of related compounds in synthesizing derivatives with potential antimicrobial activities (N. Demirbas, S. Karaoglu, A. Demirbaş, K. Sancak, 2004).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound . The SDS contains important information about potential hazards, safe handling practices, and emergency response measures.

properties

IUPAC Name

ethyl 2-(6-bromopyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHEEUGYILBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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